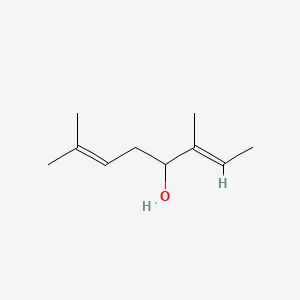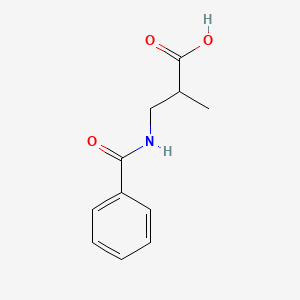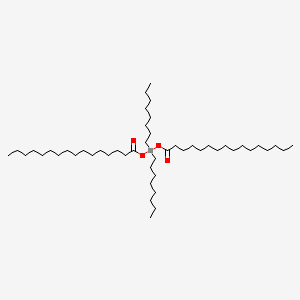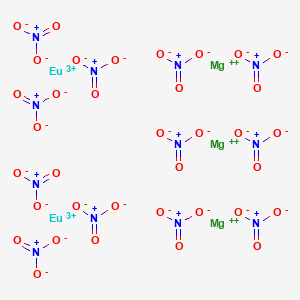
4'-iso-Butoxy-3'-chloro-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-iso-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C11H10ClF3O2 It is a derivative of acetophenone, characterized by the presence of a trifluoromethyl group, a chloro substituent, and an iso-butoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-iso-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’-chloro-2,2,2-trifluoroacetophenone and iso-butyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The iso-butyl alcohol is reacted with 3’-chloro-2,2,2-trifluoroacetophenone in the presence of a base, leading to the formation of 4’-iso-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-iso-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
4’-iso-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted acetophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
4’-iso-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-iso-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group and chloro substituent contribute to its reactivity and ability to form stable complexes with target molecules. The compound can modulate various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2,2,2-trifluoroacetophenone
- 4’-Methoxy-3’-chloro-2,2,2-trifluoroacetophenone
- 4’-Ethoxy-3’-chloro-2,2,2-trifluoroacetophenone
Uniqueness
4’-iso-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H12ClF3O2 |
|---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
1-[3-chloro-4-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H12ClF3O2/c1-7(2)6-18-10-4-3-8(5-9(10)13)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
HUXQIBBSNVINLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


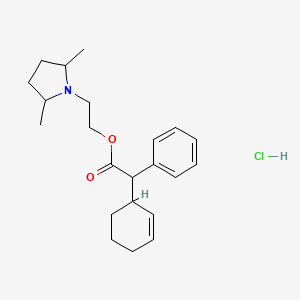
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
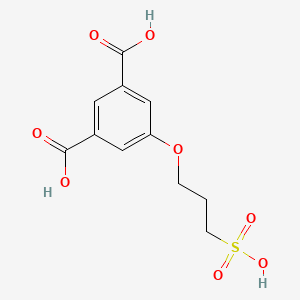
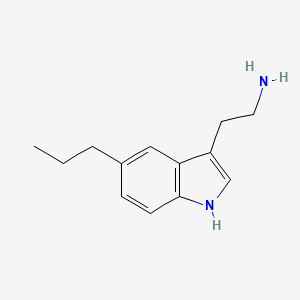

![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
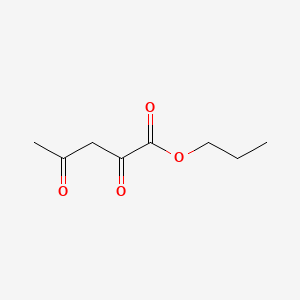


![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
